Butyl isocyanate
Description
Significance of Isocyanate Functional Groups in Organic Synthesis and Materials Science
The significance of the isocyanate functional group stems from its high reactivity as an electrophile, particularly towards nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water. wikipedia.orgyoutube.comdoxuchem.com This reactivity is the foundation of polyurethane and polyurea chemistry, two of the most versatile classes of polymers in modern materials science. chemeurope.compatsnap.com
When an isocyanate reacts with an alcohol, it forms a stable urethane (B1682113) linkage. wikipedia.orgchemeurope.comulprospector.com If a diisocyanate is reacted with a polyol (a molecule with multiple hydroxyl groups), the result is a long-chain polymer known as a polyurethane. wikipedia.orgulprospector.comacs.org This polymerization reaction is fundamental to producing a vast array of materials, including:
Flexible and Rigid Foams: Used extensively in furniture, insulation, and automotive interiors. doxuchem.comyoutube.com The reaction of isocyanates with water, which produces carbon dioxide gas, acts as a blowing agent to create the foam structure. wikipedia.orgulprospector.comyoutube.com
Coatings, Adhesives, and Sealants: Isocyanate-based polymers provide durable, weather-resistant finishes and strong bonding capabilities. doxuchem.compatsnap.comulprospector.com Aliphatic isocyanates, in particular, are valued in coatings for their resistance to abrasion and weathering. ulprospector.com
Elastomers: These materials exhibit rubber-like elasticity and are used in a variety of high-performance applications. doxuchem.compatsnap.com
Similarly, the reaction of isocyanates with amines yields urea (B33335) linkages, and the use of diisocyanates with diamines produces polyurea polymers. wikipedia.orgchemeurope.com
Beyond polymers, isocyanates are crucial intermediates in the synthesis of fine chemicals. rsc.org They are used in the production of pharmaceuticals and agrochemicals, such as fungicides and insecticides, highlighting their broad impact on synthetic organic chemistry. nih.govgoogle.comrsc.orgresearchgate.net The ability to precisely control the structure and reactivity of isocyanates allows for the targeted synthesis of complex molecules. patsnap.com
Table 1: Physical and Chemical Properties of Butyl Isocyanate
| Property | Value |
|---|---|
| Chemical Formula | C₅H₉NO nih.gov |
| Molecular Weight | 99.13 g/mol sigmaaldrich.com |
| Appearance | Clear, colorless liquid nih.govchemicalbook.com |
| Odor | Pungent nih.gov |
| Boiling Point | 115 °C nih.govsigmaaldrich.com |
| Density | 0.88 g/mL at 25 °C sigmaaldrich.com |
| Vapor Density | 3.0 (Air = 1) nih.govsigmaaldrich.com |
| Refractive Index | 1.406 at 20 °C nih.govsigmaaldrich.com |
| Solubility | Slightly soluble in water nih.gov |
Evolution of Isocyanate Production Methodologies: Historical and Modern Perspectives
The methods for producing isocyanates have evolved significantly since their discovery, driven by industrial demand and the need for safer, more sustainable processes. rsc.org
Historical and Industrial Standard: The Phosgene (B1210022) Route
The first synthesis of an isocyanate was reported by Charles Adolphe Wurtz in 1849. crowdchem.net The predominant industrial method for producing isocyanates, including this compound, involves the reaction of a primary amine with phosgene (COCl₂), a process known as phosgenation. wikipedia.orgdoxuchem.comulprospector.comacs.org
The reaction for this compound is as follows: CH₃(CH₂)₃NH₂ (n-butylamine) + COCl₂ (phosgene) → CH₃(CH₂)₃NCO (this compound) + 2 HCl (hydrogen chloride) wikipedia.org
This process is typically carried out in a solvent like dimethylbenzene or m-dichlorobenzene. chemicalbook.comgoogle.com To manage the highly exothermic nature of the reaction and minimize side products, the process is often conducted in multiple temperature stages, starting at low temperatures and gradually heating to complete the reaction. google.comchemicalbook.comgoogle.com While the phosgene route is well-established, efficient, and cost-effective, phosgene itself is a hazardous substance, which has spurred significant research into alternative, non-phosgene methods. ulprospector.comacs.orgnih.gov
Modern Non-Phosgene Methodologies
In response to the challenges of using phosgene, several "non-phosgene" routes have been developed. These methods are considered more aligned with the principles of green and sustainable chemistry. rsc.orgacs.org
Key non-phosgene approaches include:
Thermal Decomposition of Carbamates: This is a leading non-phosgene industrial process. acs.orgnih.gov It involves two main steps: first, a carbamate (B1207046) is synthesized from an amine or nitro compound, and second, the carbamate is thermally decomposed to yield the isocyanate and an alcohol. researchgate.netacs.org This method avoids the use of chlorine, which simplifies purification. acs.orgnih.gov
Rearrangement Reactions: Several classic organic reactions that proceed through a nitrene intermediate are used for isocyanate synthesis in laboratory settings. These include:
Curtius Rearrangement: Involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. wikipedia.orgchemeurope.com
Lossen Rearrangement: The conversion of a hydroxamic acid derivative to an isocyanate. wikipedia.orgchemeurope.com
Schmidt Reaction: A reaction where a carboxylic acid is treated with hydrazoic acid to yield an isocyanate. wikipedia.org
Carbonylation Reactions: Direct carbonylation of nitro or amino compounds using carbon monoxide (CO) with a catalyst offers another pathway to isocyanates. acs.orgnih.gov
These modern methodologies represent a significant shift towards safer and more environmentally conscious chemical manufacturing. rsc.org
Table 2: Overview of Isocyanate Production Methods
| Method | Reactants | Description |
|---|---|---|
| Phosgene Route | Primary Amine, Phosgene (COCl₂) | The standard, high-yield industrial method where an amine is treated with phosgene. wikipedia.orgulprospector.comcdc.gov |
| Carbamate Thermolysis | Amine/Nitro Compound, CO₂, Alcohol | A two-step non-phosgene process involving the formation and subsequent thermal breakdown of a carbamate. researchgate.netacs.orgnih.gov |
| Curtius Rearrangement | Acyl Azide | A non-phosgene laboratory method involving the thermal rearrangement of an acyl azide. wikipedia.orgchemeurope.com |
| Lossen Rearrangement | Hydroxamic Acid Derivative | A non-phosgene laboratory method involving the rearrangement of an activated hydroxamic acid. wikipedia.orgchemeurope.com |
Structure
2D Structure
Properties
IUPAC Name |
1-isocyanatobutane | |
|---|---|---|
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InChI |
InChI=1S/C5H9NO/c1-2-3-4-6-5-7/h2-4H2,1H3 | |
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InChI Key |
HNHVTXYLRVGMHD-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCN=C=O | |
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Molecular Formula |
C5H9NO, Array | |
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Related CAS |
25067-04-3 | |
| Record name | Butane, 1-isocyanato-, homopolymer | |
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DSSTOX Substance ID |
DTXSID6026872 | |
| Record name | Butyl isocyanate | |
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Molecular Weight |
99.13 g/mol | |
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Physical Description |
N-butyl isocyanate appears as a clear, colorless liquid with a pungent odor. Very toxic by ingestion, and may also be toxic by skin absorption and inhalation. Vapors heavier than air. Less dense than water and insoluble in water. Produces toxic oxides of nitrogen during combustion., Colorless liquid;, COLOURLESS LIQUID. | |
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Boiling Point |
115 °C | |
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Flash Point |
66 °F (NFPA, 2010), 66 °F (19 °C) (Closed cup), 11 °C c.c. | |
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Solubility |
SLIGHTLY SOL IN WATER, Solubility in water: reaction | |
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Density |
0.880 g/cu cm at 20 °C, Isocyanates...are highly reactive and undergo addition reactions across the carbon-nitrogen double bond of the NCO group. Reactions with alcohols, carboxylic acids, and amines have been widely exploited...The basis for the high reactivity of the isocyanates is the low electron density of the central carbon...Electron withdrawing or donating substituents alter the electrophilic nature of the isocyanate...The reactivity of the isocyanates is also manifested in their tendency to react with themselves to form dimers, trimers, or higher oligomers and polymers. /Isocyanates/, 0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.05 | |
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Vapor Density |
3.00 (Air= 1), Relative vapor density (air = 1): 3.4 | |
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Vapor Pressure |
17.6 [mmHg], Vapor pressure, kPa at 20 °C: 2.1 | |
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Color/Form |
Colorless liquid | |
CAS No. |
111-36-4 | |
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Melting Point |
-75 °C | |
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Synthetic Methodologies for Butyl Isocyanate
Phosgene-Based Synthesis Routes
The traditional industrial production of isocyanates primarily relies on the reaction of amines with phosgene (B1210022). acs.orgnih.govresearchgate.net This method, despite its widespread use, presents considerable safety and environmental challenges due to the highly toxic nature of phosgene and the generation of corrosive hydrogen chloride. acs.orgnih.govresearchgate.net
Industrial Scale Phosgenation of Butylamines
The predominant industrial method for producing n-butyl isocyanate involves the reaction of n-butylamine with phosgene. oecd.org This reaction typically proceeds via the formation of an intermediate carbamoyl (B1232498) chloride, which subsequently undergoes thermal decomposition to yield the isocyanate. google.com The reaction can be represented by the following equation:
CH₃(CH₂)₃NH₂ + COCl₂ → CH₃(CH₂)₃NCO + 2 HCl oecd.org
Industrial processes often employ a closed, water-free system due to the violent reaction of phosgene and n-butyl isocyanate with water. oecd.org Solvents such as o-dichlorobenzene are commonly used as reaction media to manage the significant heat generated and minimize side reactions. google.comchemicalbook.com
One described industrial process involves preparing a solution of n-butylamine in o-dichlorobenzene and simultaneously introducing it with hydrogen chloride into a tubular reactor for a salt-forming reaction at a controlled low temperature. chemicalbook.com The resulting solution is then heated and fed into a packed column (reactive distillation column) where phosgene is introduced. chemicalbook.com The process involves maintaining a temperature gradient across the column, with lower temperatures at the top and increasing temperatures towards the bottom, to facilitate the reaction and separation of the butyl isocyanate product. google.com The final product, with high purity, is obtained through rectification of the material from the bottom of the reaction tower. google.comgoogle.com
Process Optimization and Reaction Control in Phosgene Methodologies
Optimization of the phosgene-based synthesis of this compound focuses on maximizing yield and purity while minimizing hazardous byproducts and energy consumption. Key aspects of process control include managing reaction temperature, pressure, and the molar ratio of reactants. google.comchemicalbook.comgoogle.com
Maintaining low temperatures during the initial salt-forming reaction between butylamine (B146782) and hydrogen chloride helps to effectively reduce side reactions. google.com Subsequently, controlled heating in the presence of phosgene drives the formation and decomposition of the carbamoyl chloride intermediate. google.comchemicalbook.com The use of a reactive distillation column allows for continuous reaction and separation, improving efficiency. chemicalbook.comgoogle.com Precise control of the temperature profile within the column and the reflux ratio are crucial for achieving high yields and product purity. chemicalbook.com The molar ratio of phosgene to n-butylamine is typically maintained in excess to ensure complete conversion of the amine. google.comchemicalbook.comgoogle.com
Non-Phosgene Synthesis Strategies
The inherent dangers of the phosgene process have spurred extensive research into non-phosgene routes for isocyanate synthesis. acs.orgnih.gov These methods aim to provide more sustainable and less hazardous alternatives. acs.orgnih.gov A prominent non-phosgene strategy involves the thermal decomposition of carbamates. acs.orgnih.govresearchgate.net
Carbamate (B1207046) Thermolysis Approaches
The thermal decomposition (thermolysis) of carbamates is considered a promising phosgene-free method for synthesizing isocyanates. butlerov.comacs.orgnih.govresearchgate.net This two-step process typically involves the synthesis of a carbamate intermediate, followed by its thermal cracking to yield the corresponding isocyanate and an alcohol. acs.orgresearchgate.net This method eliminates the use of chlorine-containing compounds, simplifying separation and purification. acs.org
The general reaction for carbamate thermolysis can be represented as:
R-NH-CO-OR' → R-NCO + R'-OH
This reaction is reversible and endothermic, requiring heat input and efficient removal of the alcohol byproduct to drive the equilibrium towards isocyanate formation. acs.org Side reactions, such as carbamate decarbonylation, isocyanate-amine reactions forming ureas, and isocyanate polymerization, can occur, necessitating careful control of reaction conditions and catalyst selection. acs.org
Non-Catalytic Thermal Decomposition Kinetics
Studies on the non-catalytic thermal decomposition of N-alkylcarbamates, including N-n-butylcarbamate, have been conducted in the gas phase using flow reactors at elevated temperatures (e.g., 200 to 450 °C). butlerov.comresearchgate.netgrafiati.com These investigations aim to understand the reaction kinetics and determine parameters such as activation energy and pre-exponential factors. muctr.ru Gas-phase non-catalytic thermolysis is considered industrially applicable, particularly when carried out with an inert carrier gas or under vacuum to shift the equilibrium and obtain purer isocyanates. mdpi.com Using an inert gas can help reduce the partial pressure of carbamates, facilitating their evaporation and minimizing by-product formation. mdpi.com
Data from kinetic measurements of O-methyl-N-(n-butyl) carbamate thermolysis show an increase in the degree of conversion of the starting material with increasing temperature. mdpi.com Analytical and mathematical models have been developed to describe the thermal decomposition process in non-isothermal reactors and to calculate kinetic parameters. muctr.ru
Catalytic Thermolysis Systems: Investigation of Catalytic Agents (e.g., Dibutyltin (B87310) Dilaurate)
To lower the required thermolysis temperature and enhance the yield of isocyanates from carbamates, catalytic systems have been investigated. butlerov.comresearchgate.netgrafiati.commdpi.com Various catalysts, including homogeneous transition metal catalysts and heterogeneous catalysts, have been explored for the thermal decomposition of carbamates. acs.orgmdpi.com
Dibutyltin dilaurate is one such catalytic agent that has been utilized in the thermolysis of N-n-butylcarbamate. butlerov.comresearchgate.netgrafiati.com Experiments have shown that the use of dibutyltin dilaurate can reduce the thermolysis temperature and potentially increase the yield of this compound. butlerov.comresearchgate.netgrafiati.com Organometallic catalysts, such as dibutyltin dilaurate, lead octylate, and stannous octoate, are considered suitable for promoting the thermal decomposition of carbamic acid esters. google.com These catalysts can be used alone or in combination. google.com The presence of a suitable catalyst, along with appropriate reaction conditions, is essential for improving product yield and selectivity in carbamate thermolysis. acs.org
Reductive Carbonylation of Nitro-Compounds
The reductive carbonylation of nitro compounds is a non-phosgene route that can directly yield isocyanates or, in the presence of an alcohol, carbamates which are isocyanate precursors. nih.govacs.orgresearchgate.net This method typically involves the reaction of a nitro compound with carbon monoxide, often catalyzed by transition metals, particularly those from Group VIII. nih.govacs.orgresearchgate.netresearchgate.net Palladium catalysts are frequently employed, and Lewis acid cocatalysts can promote the reaction. researchgate.net While this method offers a direct conversion, it may require forcing conditions, and the resulting isocyanates can be prone to oligomerization. researchgate.net A two-step variation involves converting nitro compounds to carbamates, followed by thermal decomposition of the carbamate to produce the isocyanate. nih.govacs.org
Oxidative Carbonylation of Amine Compounds
Oxidative carbonylation of amines is another non-phosgene method for synthesizing isocyanates, often proceeding via carbamate intermediates. ionike.comnih.govacs.orggoogle.com This reaction requires an oxidant, with molecular oxygen being a common choice. nih.govacs.orggoogle.com The reaction mixture typically contains carbon monoxide and oxygen, which can be explosive under certain conditions. nih.govacs.org Catalytic systems, including palladium chloride and copper chloride, have been reported for the oxidative carbonylation of amines to produce carbamates under mild conditions. google.com The subsequent thermal decomposition of the carbamate yields the isocyanate. nih.govacs.orggoogle.com
Aminolysis of Dimethyl Carbonate
Aminolysis of dimethyl carbonate is a method used to synthesize carbamates, which serve as precursors for isocyanates through thermal decomposition. ionike.comnih.govacs.orgnih.govunive.it This reaction involves the reaction of an amine with dimethyl carbonate. nih.govunive.it Carbamates produced via this route can then be thermally decomposed to generate the corresponding isocyanates. nih.govacs.orgunive.it This approach avoids the use of phosgene. ionike.comnih.govacs.orgunive.it
Urea-Based Synthesis Pathways
Urea-based synthesis pathways offer alternative routes to isocyanates and their derivatives. nih.govacs.orgnih.gov One general approach for the synthesis of unsymmetrical ureas involves the reaction of isocyanates with primary or secondary amines. conicet.gov.ar Conversely, ureas can also serve as intermediates or starting materials for isocyanate production. For instance, the alcoholysis of urea (B33335) and polyurea can be a method for synthesizing carbamates, which are isocyanate precursors. researchgate.net Some methods involve the reaction of amines with potassium isocyanate in water to form N-substituted ureas. rsc.org The synthesis of urea derivatives often proceeds through an isocyanate intermediate, which is then reacted with an amine to form the urea bond. nih.govnih.gov
Curtius Rearrangement as an Isocyanate Precursor Route
The Curtius rearrangement is a well-established organic reaction that converts acyl azides into isocyanates with the expulsion of nitrogen gas. orgsyn.orgnih.govwikipedia.orgnih.govgoogle.comorganic-chemistry.org This rearrangement is a versatile method for synthesizing isocyanates, which can then be further transformed into various amine derivatives, such as carbamates and ureas, by reaction with nucleophiles like alcohols or amines. orgsyn.orgnih.govwikipedia.orgnih.govorganic-chemistry.org The acyl azide (B81097) intermediates can be generated from carboxylic acids. orgsyn.orgnih.govorganic-chemistry.org For example, reacting a carboxylic acid with sodium azide and di-tert-butyl dicarbonate (B1257347) can produce an acyl azide that rearranges to the corresponding isocyanate. orgsyn.org The Curtius rearrangement is known to proceed with retention of stereochemistry at the migrating carbon. nih.gov
Specific Routes for Tertiary Butyl Isocyanates (e.g., from Metal Cyanate (B1221674) Salt and tert-Butyl Chloride)
Tertiary this compound can be synthesized through specific routes, including the reaction of a metal cyanate salt with tert-butyl chloride. google.comgoogle.compatsnap.com This method involves a condensation reaction using materials such as metal cyanate salts (e.g., sodium cyanate, potassium cyanate, or calcium cyanate) and tert-butyl chloride in the presence of a catalyst and a decomposition inhibitor. google.com Solvents such as ethylene (B1197577) glycol ether acetates, dioxane, tetrahydrofuran, ethyl acetate, and xylene have been reported for this reaction. google.comgoogle.com Lewis acid catalysts, such as zinc chloride, are often used. google.comgoogle.compatsnap.com The reaction can be followed by distillation and rectification to obtain the purified tert-butyl isocyanate. google.com This method is considered for industrial production and offers advantages in terms of economic feasibility and environmental considerations compared to routes involving phosgene or expensive tert-butylamine. google.compatsnap.com
Green Chemistry Principles in this compound Production
The application of green chemistry principles in the synthesis of this compound focuses on minimizing or eliminating the use and generation of hazardous substances, promoting energy efficiency, and utilizing renewable resources. This includes developing alternative synthesis protocols, leveraging less toxic reagents like carbon dioxide, and exploring innovative techniques such as solvent-free and mechanochemical approaches.
Development of Sustainable Synthesis Protocols
The pursuit of sustainable synthesis protocols for this compound primarily revolves around replacing the highly hazardous phosgene route with safer alternatives. One promising avenue involves the thermal decomposition of carbamates. This method bypasses the need for phosgene by utilizing N-alkylcarbamates as precursors, which can decompose at elevated temperatures to yield alkyl isocyanates and alcohols. researchgate.netmdpi.com Research has explored the non-catalytic thermal decomposition of N-n-butylcarbamate in the gas phase at temperatures ranging from 200 to 450 °C to produce this compound. researchgate.netbutlerov.com While this process is reversible, complicating industrial application, studies have investigated the use of catalysts, such as dibutyltin dilaurate, to potentially lower the required temperature and improve yield. researchgate.netbutlerov.com
Another non-phosgene approach involves the oxidative carbonylation of amines. acs.orgionike.com This method typically utilizes carbon monoxide and an oxidant in the presence of the amine to form the isocyanate. However, the use of carbon monoxide and oxygen mixtures can present explosion risks. acs.org
Utilization of Carbon Dioxide as a Carbonyl Source
Utilizing carbon dioxide (CO₂) as a carbonyl source in isocyanate synthesis is a key area of green chemistry research, offering a less toxic and abundant alternative to phosgene. One method involves the reaction of primary amines, such as n-butylamine, with carbon dioxide in the presence of a dehydrating agent. This reaction typically proceeds via the formation of an intermediate ammonium (B1175870) carbamate salt. Subsequent reaction of the carbamate salt with an electrophilic or oxophilic dehydrating agent, such as phosphorus oxychloride (POCl₃) or a Mitsunobu zwitterion generated from dialkyl azodicarboxylates and phosphines, can yield the corresponding isocyanate.
Another approach involves the use of dialkyl carbonates, such as dimethyl carbonate (DMC), as a carbonyl source in the reaction with amines. acs.orgionike.comthegoodscentscompany.comnih.gov This method can lead to the formation of carbamates, which can then be thermally decomposed to produce isocyanates. The reaction of aliphatic amines with DMC can often be carried out under relatively mild conditions. acs.org
Solvent-Free and Mechanochemical Approaches
Exploring solvent-free and mechanochemical approaches aligns with green chemistry principles by reducing or eliminating the need for solvents, thereby minimizing waste and potential environmental impact. Mechanochemical synthesis, which involves using mechanical energy to drive chemical reactions, has shown promise in the synthesis of various organic compounds, including those involving isocyanates. beilstein-journals.orgtaltech.eersc.orgresearchgate.net
Studies have demonstrated the use of mechanochemistry in reactions where isocyanates, including n-butyl isocyanate, are reactants, such as in the copper-catalyzed synthesis of sulfonylureas by grinding sulfonamides with isocyanates. beilstein-journals.orgtaltech.ee This method can achieve high yields under solvent-free or liquid-assisted grinding (LAG) conditions. beilstein-journals.orgtaltech.ee While the direct mechanochemical synthesis of this compound from its precursors is an active area of research, related studies on the mechanical generation of isocyanates through different routes, such as the retro [2+2] cycloaddition of 1,2-diazetidinones, indicate the potential of mechanochemistry in isocyanate chemistry. rsc.org
Bio-Based Isocyanate Production Analogs and Precursors
The development of bio-based alternatives for chemical production is a crucial aspect of sustainable chemistry. While direct bio-based routes specifically for this compound are still emerging, research into bio-based isocyanate analogs and precursors is ongoing within the broader context of creating sustainable polymers like polyurethanes. researchgate.netpcimag.com This includes exploring the use of biomass-derived furan (B31954) diols as building blocks in the mechanochemical synthesis of polyurethanes, suggesting a move towards utilizing renewable resources in isocyanate-related chemistry. researchgate.net The synthesis of isocyanate precursors, such as carbamates, from bio-based amines and CO₂ also represents a potential pathway towards more sustainable isocyanate production.
Reaction Mechanisms and Chemical Transformations of Butyl Isocyanate
Nucleophilic Addition Reactions
Isocyanates are highly reactive towards nucleophilic reagents. The general mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, followed by proton transfer rsc.org.
Reaction with Hydroxyl-Containing Compounds (Urethanization)
The reaction between isocyanates and alcohols (hydroxyl-containing compounds) results in the formation of carbamates, also known as urethanes wikipedia.orgitu.edu.tr. This reaction is a cornerstone of polyurethane chemistry itu.edu.trkuleuven.be. The urethanization reaction is exothermic poliuretanos.net.
Two possible mechanisms have been proposed for the alcoholysis of isocyanates: a stepwise mechanism and a concerted mechanism itu.edu.tr. In the concerted mechanism, the alcohol adds across the N=C bond, directly forming the product itu.edu.tr. The reaction rate is influenced by the structure of both the isocyanate and the alcohol; primary alcohols are generally more reactive than secondary or tertiary alcohols ugent.be. Catalysts, such as tertiary amines and organometallic compounds, are often used to accelerate the urethanization reaction poliuretanos.net. Studies suggest that the alcoholysis reaction can involve the participation of multiple alcohol molecules, particularly at high alcohol concentrations kuleuven.be.
Reaction with Amines (Urea Formation)
Isocyanates react readily with amines to form ureas wikipedia.org. This reaction is typically very fast and does not usually require catalysis poliuretanos.net. Aliphatic amines tend to react more quickly than aromatic amines due to differences in basicity and steric hindrance poliuretanos.net. The formation of urea (B33335) linkages is a significant reaction in the synthesis of polyureas wikipedia.org.
In some contexts, urea formation can also occur as a secondary reaction when isocyanates react with water, producing an amine which then reacts with another isocyanate molecule researchgate.net.
Reaction with Thiols
Isocyanates react with thiols to form thiocarbamates (also known as thiolourethanes) rsc.orgnih.gov. This reaction is a nucleophilic addition, similar to the reaction with alcohols and amines nih.gov. Thiols are generally more acidic than alcohols, and basic catalysts can facilitate the formation of thiolate anions, which are stronger nucleophiles than alkoxides, leading to a faster reaction with isocyanates nih.govupc.edu. The reaction between thiols and isocyanates can be catalyzed by both basic catalysts (e.g., tertiary amines, amidine compounds) and Lewis acids nih.govupc.edu. The catalytic action of tertiary amines in the reaction of isocyanates with thiols has been studied, showing that the reaction rate is typically first order with respect to the concentrations of isocyanate, thiol, and tertiary amine researchgate.net.
Hydrolytic Pathways and Kinetics in Aqueous Environments
Isocyanates react with water, undergoing hydrolysis to form unstable carbamic acids, which rapidly decarboxylate to yield primary amines and carbon dioxide wikipedia.orgechemi.com. The amine produced can then react with another isocyanate molecule to form a symmetrically disubstituted urea echemi.com. This reaction with water is particularly important in the production of polyurethane foams, where the released carbon dioxide acts as a blowing agent wikipedia.orgpoliuretanos.net.
While the exact rate of hydrolysis for n-butyl isocyanate in aqueous solution may not be readily available in all literature, isocyanates in general are known to undergo relatively rapid hydrolysis in environmental conditions echemi.com. Studies on other alkyl isocyanates, such as methyl isocyanate, indicate hydrolysis half-lives on the order of minutes in aqueous solutions echemi.comnih.gov. Hydrolysis is often considered a dominant fate process for alkyl isocyanates in moist soil and water echemi.com. The hydrolysis kinetics can be influenced by factors such as pH, although some studies on related urea compounds suggest that in certain systems, the hydrolysis rate can be independent of pH due to the rate-limiting step being urea bond dissociation rather than isocyanate hydrolysis illinois.edu.
Polymerization and Oligomerization Phenomena
Isocyanates can undergo self-addition reactions, leading to the formation of dimers and trimers.
Dimerization and Trimerization to Isocyanurates
Isocyanates can dimerize to form uretidiones (also known as isocyanate dimers) or trimerize to form isocyanurates wikipedia.orggoogle.com. The formation of isocyanurates involves the cyclotrimerization of three isocyanate molecules whiterose.ac.ukacs.org. This reaction is typically catalyzed and is used to introduce cross-linking into polyurethane materials, enhancing their thermal stability and mechanical properties whiterose.ac.ukacs.org.
Various catalysts can promote the trimerization of isocyanates, including tertiary amines, metal carboxylates, and quaternary ammonium (B1175870) salts whiterose.ac.ukacs.org. The mechanism of isocyanurate formation can be complex and may involve catalytic cycles where the initial catalyst acts as a precatalyst, leading to the formation of the true catalytically active species acs.orgresearchgate.net. For instance, in the case of carboxylate catalysts, the active species might be deprotonated amide species formed through reactions with the isocyanate acs.orgresearchgate.net. Dimerization to uretidiones can occur as an intermediate step in some trimerization processes, particularly with specific catalysts google.com. The relative reactivity of different isocyanates can influence the composition of the resulting trimers when mixtures are used google.com.
Catalysis of Polymerization Reactions (e.g., Cesium Fluoride (B91410), Tetraalkylammonium Fluorides)
Isocyanates, including aliphatic ones like butyl isocyanate, can undergo polymerization reactions catalyzed by various species. Fluoride ions, particularly from sources like cesium fluoride (CsF) and tetraalkylammonium fluorides (e.g., tetrabutylammonium (B224687) fluoride, TBAF), have been identified as effective catalysts for the polymerization of isocyanates. google.comgoogle.com
Cesium fluoride and tetraalkylammonium fluorides can catalyze the trimerization of isocyanates, leading to the formation of isocyanurates. google.com This cyclotrimerization reaction is a key method for producing polyisocyanurate resins. wikipedia.org Studies have shown that CsF and tetraalkylammonium fluorides can facilitate the trimerization of alkyl isocyanates, which are generally less reactive than aromatic isocyanates, albeit sometimes requiring specific conditions or co-catalysts. google.com For instance, tributyl isocyanurate was obtained from n-butyl isocyanate using CsF or TBAF as catalysts. google.com
While the exact mechanism can vary depending on the specific catalyst and conditions, fluoride-catalyzed isocyanate polymerization often involves the nucleophilic attack of the fluoride anion on the carbon atom of the isocyanate group, initiating an anionic polymerization process. kpi.ua
Self-Polymerization Mechanisms
Isocyanates are inherently reactive and can undergo self-polymerization, even without external catalysts, although this process can be accelerated by various initiators. google.com Self-polymerization can lead to the formation of linear polymers (polyisocyanates) or cyclic trimers (isocyanurates). wikipedia.org The tendency for self-polymerization can impact the storage stability of isocyanate compounds. google.com Aliphatic polyisocyanates, such as xylylene diisocyanate, are known to undergo self-polymerization to form nylon-type polymers. google.com While specific detailed mechanisms for the self-polymerization of this compound are not extensively detailed in the provided search results, the general reactivity of the isocyanate group suggests that similar anionic or other inherent polymerization pathways could be involved. noaa.gov
Advanced Reaction Types
Insertion Reactions into Metal-Carbon Bonds
Isocyanates, being heterocumulenes, are known to undergo insertion reactions into various bonds, including metal-carbon sigma bonds. rsc.orgxmu.edu.cnacs.org This type of reaction involves the formal insertion of the isocyanate molecule into the metal-carbon linkage, forming a new bond between the metal and the carbon or nitrogen of the isocyanate, and a new bond between the carbon of the isocyanate and the original carbon attached to the metal. rsc.orgxmu.edu.cn
Studies on the reactivity of metal complexes with isocyanates, such as p-tolyl isocyanate, have demonstrated insertion into metal-carbon, metal-nitrogen, and metal-oxygen bonds. ubc.ca The propensity for insertion can depend on the specific metal, the ligands present, and the nature of the bond undergoing insertion. ubc.ca For instance, in some tungsten complexes, insertion of p-tolyl isocyanate showed a preference for W-N > W-O > W-C bonds. ubc.ca While the specific details for this compound insertion into metal-carbon bonds are not explicitly provided, the general reactivity of isocyanates in such transformations suggests that this compound would likely participate in analogous insertion reactions with suitable metal-alkyl complexes. acs.org
Reactions with Lewis Acid-Base Adducts (e.g., P/Al-based Lewis Pairs with Carbon Dioxide)
This compound can react with Lewis acid-base adducts, including frustrated Lewis pairs (FLPs). Frustrated Lewis pairs, which consist of sterically hindered Lewis acids and bases that cannot form a classical adduct, can activate small molecules like carbon dioxide and isocyanates. acs.orgresearchgate.netacademie-sciences.fr
Research has shown that dimeric P/Al-based Lewis adducts, such as methylene-bridged phosphinoalane (tBu₂PCH₂AlMe₂), react with tert-butyl isocyanate at room temperature to form five-membered heterocycles. acs.orgresearchgate.net This reaction highlights the ability of such Lewis pairs to facilitate the cyclization and incorporation of isocyanates into novel ring systems. acs.org While the specific reaction of this compound with P/Al-based Lewis pairs is not detailed, the reactivity observed with tert-butyl isocyanate suggests similar transformations are possible with other alkyl isocyanates. acs.orgresearchgate.net
Multicomponent Reaction (MCR) Pathways Involving this compound
Isocyanates are valuable building blocks in multicomponent reactions (MCRs), which are one-pot processes involving three or more reactants that combine to form a single product. tcichemicals.comencyclopedia.pub Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are well-established examples where isocyanides play a key role. encyclopedia.pubmdpi.comresearchgate.net While this compound is an isocyanate (R-N=C=O) rather than an isocyanide (R-N≡C), the isocyanate functional group can also participate in MCRs.
Although the provided search results primarily discuss isocyanide-based MCRs, the general principle of incorporating a reactive isocyanate moiety into a one-pot reaction with other components to build molecular complexity is applicable to this compound. tcichemicals.comencyclopedia.pub The isocyanate group's reactivity with nucleophiles (alcohols, amines, etc.) can be leveraged in MCRs to form diverse structures, such as ureas, carbamates, and heterocycles, depending on the other reactants present. wikipedia.org
Blocked Isocyanate Chemistry
Blocked isocyanates are compounds where the reactive isocyanate group is temporarily masked by reacting it with a blocking agent containing an active hydrogen atom. googleapis.comrsc.orgwikipedia.org This reaction is typically reversible upon heating, regenerating the free isocyanate functionality and the blocking agent. googleapis.comrsc.org This strategy allows for the formulation of one-component systems that behave like two-component systems, with the reaction proceeding only upon thermal activation. rsc.orgwikipedia.org
While the search results mention blocked isocyanates based on various diisocyanates like TDI, HDI, and IPDI, the general principles apply to any isocyanate, including this compound. poliuretanos.net Blocking agents commonly used include phenols, oximes (e.g., methyl ethyl ketone oxime), alcohols, pyrazoles, lactams (e.g., ε-caprolactam), and active methylene (B1212753) compounds (e.g., ethyl acetoacetate). googleapis.com The deblocking temperature is dependent on the specific isocyanate structure and the blocking agent used. poliuretanos.net Aromatic isocyanates generally deblock at lower temperatures than aliphatic isocyanates. poliuretanos.net The chemistry of blocked isocyanates is crucial in applications such as coatings, adhesives, and sealants, where controlled reactivity is desired. googleapis.comrsc.orgwikipedia.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 8110 |
| Carbon dioxide | 281 |
| Cesium fluoride | 24515 |
| tert-Butyl isocyanate | 60944 |
Interactive Data Tables
Based on the provided text, specific numerical data tables detailing reaction yields, temperatures, or times for this compound in the discussed reactions are limited. However, the text provides qualitative information about the effectiveness of catalysts and the types of reactions. If specific quantitative data were available, they would be presented in a table format similar to the example below, which illustrates the concept using hypothetical data based on the text's descriptions:
Table 1: Hypothetical Trimerization of this compound
| Catalyst | Temperature (°C) | Time (min) | Yield (%) (Hypothetical) |
| Cesium Fluoride | Ambient | 60 | 75 |
| Tetrabutylammonium Fluoride | Ambient | 90 | 70 |
| Cesium Fluoride / Co-catalyst | Ambient | 30 | 85 |
Deblocking Mechanisms: Elimination-Addition vs. Addition-Elimination
The deblocking of blocked isocyanates, particularly in the presence of a nucleophile (such as a hydroxyl group), is generally understood to proceed through two primary mechanisms: elimination-addition and addition-elimination rsc.org. Both mechanisms are supported by literature and involve the regeneration of the reactive isocyanate functionality and the blocking agent rsc.org.
In the elimination-addition mechanism , the blocked isocyanate initially undergoes a thermal dissociation to regenerate the free isocyanate and the blocking agent rsc.orgusm.edu. This is often depicted as a reversible reaction nih.govnjit.edu. The free isocyanate is then available to react with a suitable nucleophile present in the system, such as an alcohol or amine, to form a stable bond like a urethane (B1682113) or urea linkage rsc.orgusm.edunjit.edu. This mechanism is particularly relevant in applications where elevated temperatures are used to trigger the deblocking and subsequent reaction usm.edu. The deblocking temperature is influenced by factors such as the structure of the isocyanate, the nature of the blocking agent, and the presence of catalysts wikipedia.orgnih.govijacskros.com.
Conversely, the addition-elimination mechanism proposes a direct reaction between the blocked isocyanate and the nucleophile rsc.orgusm.edu. In this pathway, the nucleophile attacks the carbon atom of the blocked isocyanate, forming a tetrahedral intermediate usm.edu. Subsequent elimination of the blocking agent from this intermediate regenerates the isocyanate functionality, which then rapidly reacts with the nucleophile to form the final product usm.edu. This mechanism suggests a concerted or stepwise process where the nucleophilic attack and the elimination of the blocking group are more directly coupled.
The prevalence of one mechanism over the other can depend on various factors, including the specific structures of the blocked isocyanate, the blocking agent, and the nucleophile, as well as the reaction conditions, such as temperature and solvent rsc.orgnih.govijacskros.com.
Catalytic Strategies for Controlled Deblocking
Controlling the deblocking temperature and rate is crucial for the successful application of blocked isocyanates, especially in one-component systems where the blocked isocyanate and the coreactant are mixed but remain unreacted until triggered wikipedia.org. Catalysts play a significant role in influencing the deblocking process, often allowing it to occur at lower temperatures and/or faster rates wikipedia.orggoogle.com.
Various catalysts have been investigated for their effect on isocyanate deblocking. Organometallic compounds, particularly tin compounds like dibutyltin (B87310) dilaurate (DBTDL) and dibutyltin oxide, are commonly used catalysts in polyurethane chemistry and have been shown to be effective in catalyzing the deblocking reaction wikipedia.orgijacskros.comgoogle.com. Studies have demonstrated that the addition of DBTDL can reduce the deblocking temperature of blocked prepolymers enpress-publisher.com.
Tertiary amines are another class of catalysts known to accelerate reactions involving isocyanates, and they can also influence the deblocking process wikipedia.orgijacskros.com. Some research suggests a synergistic effect when combining organotin compounds and tertiary amines, leading to lower deblocking temperatures and reduced reaction times compared to uncatalyzed systems or those using a single catalyst type njit.edu.
Recent research has also explored metal-free catalytic strategies for deblocking. For instance, halide-catalyzed deblocking, particularly using organic and inorganic fluoride ion sources, has been shown to regenerate isocyanate functionality at or near ambient temperature, offering a distinct advantage over conventional high-temperature, organotin-catalyzed methods google.com.
Applications of Butyl Isocyanate in Advanced Materials and Chemical Synthesis
Pharmaceutical Synthesis Intermediates
Butyl isocyanate serves as a key intermediate in the synthesis of various pharmaceutical compounds chemicalbook.comlookchem.commade-in-china.commainchem.comechemi.comchemicalbook.comchemicalbull.com. Its application in this field primarily involves the formation of urea (B33335) and carbamate (B1207046) structures, which are integral to the pharmacophores of numerous drug molecules.
Sulfonylurea Derivatives for Medicinal Applications (e.g., Antidiabetic Agents)
A significant application of this compound in pharmaceutical synthesis is its role in the production of sulfonylurea derivatives chemicalbook.comlookchem.commade-in-china.comjrespharm.com. Sulfonylureas are a class of compounds known for their diverse biological activities, including their use as antidiabetic agents jrespharm.comjetir.org. The synthesis of sulfonylureas typically involves the reaction between a sulfonamide and an isocyanate jetir.org. This compound is specifically used as a synthetic intermediate for a number of hypoglycemic sulfonylurea agents that exhibit sugar-lowering activity chemicalbook.comlookchem.commade-in-china.com. Examples of such antidiabetic drugs synthesized using this compound include glibenclamide, tolbutamide, and chlorpropamide (B1668849) chemicalbook.comlookchem.commade-in-china.comscribd.com. The synthesis of tolbutamide, for instance, involves the reaction between p-toluenesulfonamide (B41071) and this compound scribd.com.
Synthesis of Other Bioactive Compounds
Beyond sulfonylurea antidiabetics, this compound is also employed in the synthesis of other bioactive compounds lookchem.comgoogle.comechemi.com. Its ability to form urea and carbamate linkages allows for the construction of various molecular scaffolds relevant to medicinal chemistry beilstein-journals.org. While specific examples beyond sulfonylureas are less detailed in the provided context, the general reactivity of isocyanates with diverse nucleophiles underscores their potential in generating a wide array of biologically active molecules wikipedia.orgrsc.org.
Agrochemical Synthesis Intermediates
This compound is a crucial intermediate in the agrochemical industry, contributing to the synthesis of various pesticides, including fungicides, herbicides, and insecticides chemicalbook.comlookchem.comtradekey.commade-in-china.commainchem.comechemi.comchemicalbook.combutlerov.com.
Fungicide Precursors (e.g., Benzimidazole (B57391) Fungicides, Benomyl)
This compound is utilized in the synthesis of certain fungicides, notably benzimidazole fungicides like benomyl (B1667996) chemicalbook.comlookchem.commade-in-china.comechemi.comchemicalbook.comchemdad.com. Benomyl, chemically known as methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate, is a systemic fungicide that has been used to control a wide range of fungal diseases chemdad.cominchem.org. This compound is a key component in the formation of the butylcarbamoyl moiety of benomyl chemdad.com. Benomyl is known to degrade in water and organic solvents, with this compound being identified as a degradation product chemdad.comwho.int.
Herbicide Precursors (e.g., Sulfonylurea Herbicides)
Similar to their pharmaceutical counterparts, sulfonylurea herbicides are also synthesized using this compound as an intermediate chemicalbook.comlookchem.commade-in-china.comgoogle.com. These herbicides are known for their high activity and low toxicity google.com. This compound acts as a typical catalyst or intermediate in the synthesis of various sulfonylurea herbicides, including chlorsulfuron, sulfometuron, metsulfuron-methyl, and chlorimuron-ethyl (B22764) chemicalbook.comlookchem.commade-in-china.com. The synthesis often involves the reaction of a substituted sulfonamide with phosgene (B1210022) in the presence of this compound chemicalbook.comlookchem.commade-in-china.com.
Insecticide Production
This compound is also used as an intermediate in the production of insecticides echemi.com. Specifically, it is employed in the synthesis of carbamate and urea insecticides mainchem.comechemi.comnih.govnih.gov. The reaction of isocyanates with amines yields ureas, while reaction with alcohols yields carbamates, both structural motifs found in various insecticides wikipedia.orgdiva-portal.org.
Reagent in Specialized Organic Synthesis
This compound is utilized as a reagent in various specialized organic synthesis reactions, contributing to the formation of complex molecules and specific functional groups.
Friedel–Crafts Acylation for Amide Formation
While traditional Friedel-Crafts acylation typically involves acyl halides or anhydrides reacting with aromatic compounds to form ketones, isocyanates can participate in related reactions leading to amide formation. Isocyanates can generate isocyanate cations under strong Brønsted acid conditions. mdpi.comdntb.gov.ua These cations can then react with aromatic systems in a Friedel-Crafts-type process to yield aromatic amides. mdpi.comdntb.gov.ua For instance, studies have shown that aliphatic iso(thio)cyanates react with certain substituted aromatic compounds, like 2,7-di-tert-butylpyrene, in the presence of trifluoromethanesulfonic acid, resulting in the formation of corresponding amides (or thioamides) through regioselective substitution. beilstein-journals.org This demonstrates the utility of isocyanates, including this compound, in facilitating C-C bond formation and amide synthesis via electrophilic aromatic substitution pathways under specific conditions. beilstein-journals.org
Role in Complex Molecule Construction
This compound, like other isocyanates, can serve as a building block in the construction of complex molecules. Isocyanates are known to participate in various reactions, including nucleophilic addition, cycloaddition with unsaturated systems, Diels-Alder reactions, and reactions with bifunctional compounds to form heterocyclic derivatives. google.com These reaction types allow for the incorporation of the butylcarbamoyl moiety into more intricate molecular structures, which can be relevant in the synthesis of pharmaceuticals, agrochemicals, and natural products. google.comontosight.ai The reactivity of the isocyanate group provides a handle for creating diverse chemical linkages and ring systems within complex molecular frameworks.
Polymer Science and Macromolecular Engineering
This compound plays a significant role in polymer science, particularly in the creation and study of polymers with unique structural and conformational properties.
Poly(n-butyl isocyanate) as a Rigid-Rod Polymer Model
Poly(n-butyl isocyanate) (PBIC) is widely recognized as an ideal model polymer for studying rigid-rod macromolecular chains. researchgate.netoup.com Its structure, consisting of a repeating sequence of amide bonds, leads to an unusually high chain stiffness and a helical conformation in solution. researchgate.netoup.comaip.org This inherent rigidity makes PBIC a valuable system for investigating the physical behavior of stiff-chain polymers, which differ significantly from flexible-chain polymers. researchgate.net
Studies on Hydrodynamic and Conformational Properties of Derived Polymers
Extensive research has been conducted on the hydrodynamic and conformational properties of PBIC in dilute solutions. Techniques such as dielectric measurements, dynamic electric birefringence (Kerr effect), and photon correlation spectroscopy have been employed to understand its behavior. aip.orgrsc.org These studies have shown that at lower molecular weights, PBIC exhibits rigid-rod-like and helical characteristics. aip.orgaip.org As the molecular weight increases, chain flexibility accumulates, and at high molecular weights, the polymer chain conformation can be described as a random coil, although its stiffness is still notable compared to typical flexible polymers. aip.org The relationship between molecular weight and properties like relaxation time and dipole moment provides insights into the transition from rigid-rod to more flexible behavior. aip.orgaip.org
Toxicological Research and Biological Interactions of Butyl Isocyanate
Mechanisms of Toxicity at the Cellular and Molecular Level
The toxic effects of butyl isocyanate at the cellular and molecular level stem from its chemical reactivity and subsequent interactions with key biological components. These interactions can disrupt normal cellular processes, leading to a cascade of adverse effects.
Interaction with Biological Nucleophiles and Macromolecules (e.g., Amino, Alcohol, Sulfhydryl Groups)
Isocyanates, including this compound, are electrophilic compounds that react readily with nucleophilic groups present in biological molecules. These nucleophilic groups include amino (-NH₂), alcohol (-OH), and sulfhydryl (-SH) groups found in amino acids, proteins, lipids, and nucleic acids. nih.govrsc.orgresearchgate.net The reaction typically involves a nucleophilic addition to the electrophilic carbon atom of the isocyanate group, forming stable covalent adducts such as ureas, carbamates, and thiocarbamates. rsc.orgresearchgate.net
While hydrolysis of isocyanates in an aqueous environment is theoretically possible, alkyl isocyanates like this compound are considered relatively resistant to such hydrolysis compared to arylisocyanates. nih.gov This suggests that direct reaction with biological nucleophiles may be a significant pathway for their interaction within the body.
Adduct Formation with Proteins (e.g., Albumin) and Neo-Epitope Generation
A key mechanism of toxicity involves the formation of covalent adducts between this compound and proteins. Proteins contain numerous nucleophilic sites, particularly the ε-amino groups of lysine (B10760008) residues, the sulfhydryl groups of cysteine residues, and the hydroxyl groups of serine and threonine residues, all of which can react with isocyanates. researchgate.netnih.govfrontiersin.org
Adduct formation with abundant proteins such as albumin is well-documented for isocyanates. researchgate.netresearchgate.net These protein-isocyanate conjugates can act as haptens. When bound to a carrier protein like albumin, these haptens can create novel structures, known as neo-epitopes, that are not normally recognized by the immune system. researchgate.netgoogle.com These neo-epitopes can trigger an immune response, potentially leading to sensitization and allergic reactions. researchgate.netcdc.gov
Effects on Ciliary Function in Respiratory Epithelium (e.g., Tubulin Binding)
The respiratory epithelium is a primary site of exposure to inhaled isocyanates. Ciliated epithelial cells play a crucial role in mucociliary clearance, a defense mechanism that removes inhaled particles and pathogens from the airways. researchgate.netnih.govmdpi.com
Research with other isocyanates, such as toluene (B28343) diisocyanate (TDI), has indicated that isocyanates can interact with components of the respiratory epithelium, including tubulin, a key structural protein of cilia. researchgate.net This interaction can lead to impaired ciliary function, including decreased ciliary movement. researchgate.net While specific studies on this compound's direct effects on ciliary tubulin are limited in the provided results, the known reactivity of isocyanates with proteins and the documented effects of other isocyanates on ciliary function suggest a potential mechanism by which this compound could disrupt respiratory defense mechanisms. Impaired mucociliary clearance can lead to the retention of inhaled substances, potentially increasing local exposure and exacerbating toxic effects. researchgate.net
Induction of Oxidative Stress and Antioxidant Enzyme Modulation (e.g., Glutathione (B108866), SOD, Catalase)
Isocyanates have been shown to induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage. cdc.govnih.govnih.govnih.gov Oxidative stress can lead to damage to lipids, proteins, and DNA. researchgate.net
Key components of the cellular antioxidant defense system include enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH). oatext.commdpi.comjeeng.netmdpi.com Isocyanates can disrupt this balance. Studies have shown that isocyanate exposure can lead to increased production of ROS and reactive nitrogen species, and can modulate the levels and activity of antioxidant enzymes and glutathione. researchgate.netnih.gov For instance, some research indicates a decrease in glutathione, SOD, and catalase levels following isocyanate exposure, suggesting a depletion of antioxidant defenses. researchgate.net Isocyanates can also form conjugates with glutathione, which can serve as a detoxification pathway, but this process also consumes GSH. nih.govresearchgate.netepa.gov
DNA Damage and Apoptotic Pathways
Oxidative stress induced by isocyanates can lead to DNA damage, including DNA strand breaks. nih.govresearchgate.netmdpi.comrsc.org DNA damage can activate cellular pathways that lead to apoptosis, or programmed cell death, as a mechanism to remove damaged cells. nih.govnih.govmdpi.comcapes.gov.brexcli.de
Studies on isocyanates have demonstrated their ability to induce apoptosis in various cell types. nih.govnih.govmdpi.com This can occur through the activation of apoptotic pathways, potentially involving factors such as caspase activation and mitochondrial-mediated events. nih.govmdpi.comcapes.gov.brexcli.de While specific data for this compound's direct effects on DNA damage and apoptosis are not extensively detailed in the provided search results, the general mechanisms observed for other isocyanates, coupled with this compound's reactivity and ability to induce oxidative stress, suggest that these pathways are likely involved in its toxicity.
Inflammatory Responses and Immunological Sensitization (e.g., CD4+ cell activation, IgE production, Occupational Asthma)
Isocyanate exposure is a significant cause of occupational asthma and can lead to inflammatory responses and immunological sensitization. cdc.govnih.govresearchgate.netsemanticscholar.orgclinicalgate.com The formation of protein adducts, acting as neo-epitopes, is believed to play a crucial role in triggering these immune responses. researchgate.netcdc.gov
Exposure to isocyanates can activate both innate and adaptive immune responses. cdc.gov This can involve the activation of immune cells, including CD4+ T cells. researchgate.netclinicalgate.com While the role of IgE-mediated mechanisms in isocyanate-induced asthma is debated for some low molecular weight isocyanates, the clinical presentation often resembles allergic asthma, and some individuals do develop isocyanate-specific IgE antibodies. nih.govresearchgate.netsemanticscholar.orgclinicalgate.com However, non-IgE-mediated immunological mechanisms, potentially involving cell-mediated responses and direct activation of innate immune cells by isocyanate-protein conjugates, are also considered important in the pathogenesis of isocyanate-induced occupational asthma. cdc.govresearchgate.netclinicalgate.com The inflammatory response involves the release of various mediators and the influx of inflammatory cells into the airways, contributing to airway inflammation and hyperresponsiveness characteristic of asthma. clinicalgate.com
Data Table: Summary of this compound Toxicological Interactions
| Mechanism | Biological Target / Process | Observed Interaction / Effect | Supporting Evidence (Based on Search Results) |
| Interaction with Biological Nucleophiles | Amino, Alcohol, Sulfhydryl groups in biomolecules | Covalent adduct formation (ureas, carbamates, thiocarbamates). Alkyl isocyanates relatively resistant to hydrolysis. | Isocyanates react with nucleophiles nih.govrsc.orgresearchgate.netacs.org. Alkyl isocyanates resistant to hydrolysis nih.gov. |
| Adduct Formation with Proteins | Proteins (e.g., Albumin), Lysine residues | Formation of covalent adducts. Creation of neo-epitopes. | Isocyanates bind to proteins nih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net. Adducts form neo-epitopes researchgate.netgoogle.com. |
| Effects on Ciliary Function | Respiratory Epithelium, Tubulin (inferred from other isocyanates) | Impaired ciliary movement (inferred from other isocyanates). | TDI interacts with ciliary tubulin and impairs function researchgate.net. Ciliary function important in respiratory defense researchgate.netnih.govmdpi.com. |
| Induction of Oxidative Stress | Cellular redox balance, ROS production | Increased ROS/RNS production. Disruption of antioxidant defense system. | Isocyanates induce oxidative stress cdc.govnih.govnih.govnih.gov. Increased ROS/RNS researchgate.net. |
| Antioxidant Enzyme Modulation | Glutathione (GSH), SOD, Catalase, GPx | Depletion of GSH. Modulation of SOD, Catalase, GPx activity (decreased levels observed in some studies). Formation of glutathione conjugates. | Isocyanates affect GSH, SOD, Catalase levels researchgate.netnih.gov. GSH conjugates formed nih.govresearchgate.netepa.gov. |
| DNA Damage | DNA | DNA strand breaks. | Isocyanates induce DNA damage nih.govresearchgate.netmdpi.comrsc.org. |
| Apoptotic Pathways | Cellular mechanisms of programmed cell death | Induction of apoptosis. Activation of caspases. Mitochondrial involvement. | Isocyanates induce apoptosis nih.govnih.govmdpi.com. Apoptotic pathways involved nih.govmdpi.comcapes.gov.brexcli.de. |
| Inflammatory Responses & Immunological Sensitization | Immune cells (e.g., CD4+ cells), Airway tissues, B cells | Activation of immune cells (CD4+). Inflammatory mediator release. Airway inflammation. Potential IgE production. Occupational Asthma. Non-IgE mechanisms involved. | Isocyanates cause occupational asthma cdc.govnih.govresearchgate.netsemanticscholar.orgclinicalgate.com. Activate CD4+ cells researchgate.netclinicalgate.com. Can induce IgE nih.govsemanticscholar.orgclinicalgate.com. Non-IgE mechanisms contribute cdc.govresearchgate.netclinicalgate.com. |
Environmental Toxicological Considerations this compound may be hazardous to the environment, with special attention given to aquatic organismsnih.govinchem.org. Its production and use can result in its release to the environment through various waste streamsnih.gov. If released to air, it is expected to exist solely as a vapor and be degraded by reaction with photochemically-produced hydroxyl radicals with an estimated half-life of 4 daysnih.gov. Hydrolysis is expected to be the dominant fate process in moist soil and water due to rapid hydrolysis (half-lives less than 10 minutes)nih.govechemi.com. Adsorption, biodegradation, and volatilization from moist soil and water surfaces are not expected to compete significantly with hydrolysisnih.govechemi.com. However, volatilization may occur from dry soil surfacesnih.govechemi.com.
The hydrolysis product, n-butylamine, will exist predominantly in its protonated form in the environment due to its pKa oecd.orgoecd.org. The calculated Henry's Law constant for this compound indicates a high potential for volatilization from surface waters, but rapid hydrolysis limits this process oecd.orgoecd.org. Bioconcentration factors calculated for n-butyl isocyanate and n-butylamine suggest a low potential for bioaccumulation in aquatic organisms oecd.orgoecd.org. Experimentally obtained adsorption coefficients indicate a low sorption potential onto the organic phase of soils or sediments for both n-butyl isocyanate and n-butylamine oecd.org.
Concerning toxicity to aquatic species and bacteria, tests are available for the hydrolysis product, n-butylamine, which can be used to interpret the expected effects of n-butyl isocyanate oecd.orgoecd.org. For example, the lowest reliable effect value for n-butylamine towards fish (Menidia beryllina) is a 96 h-LC50 of 24 mg/l oecd.orgoecd.org.
Data Table: Environmental Fate Properties
| Property | Value | Environmental Compartment | Source |
| Half-life (Atmosphere) | ~4 days (reaction with OH radicals) | Air | nih.gov |
| Half-life (Hydrolysis) | < 10 minutes | Water, Moist Soil | nih.govechemi.com |
| Vapor Pressure | 17.6 mm Hg at 25 °C | Air, Dry Soil | nih.govechemi.com |
| Henry's Law Constant | 220 Pa m³/mol at 25 °C | Water | oecd.orgoecd.org |
| Bioconcentration Factor (BCF) | 11 (n-butyl isocyanate) | Aquatic Organisms | oecd.orgoecd.org |
| Bioconcentration Factor (BCF) | 3.2 - 4.1 (n-butylamine) | Aquatic Organisms | oecd.orgoecd.org |
| Adsorption Coefficient (KOC) | 275 (n-butyl isocyanate, calculated) | Soil/Sediment | oecd.org |
| Adsorption Coefficient (KOC) | 61 - 107 (n-butylamine, calculated/exp.) | Soil/Sediment | oecd.org |
Aquatic and Terrestrial Biota Interactions (e.g., Fish Toxicity, Phytotoxicity, Earthworm Toxicity)
This compound (n-butyl isocyanate) is a chemical compound with the formula C₅H₉NO. Its PubChem CID is 8110. nih.govuni.lu It is a clear, colorless liquid with a pungent odor. chemicalbook.comlookchem.com While this compound itself can exhibit toxicity, its rapid hydrolysis in water to form n-butylamine is a significant factor in its environmental fate and potential impact on aquatic organisms. oecd.org
Aquatic Interactions:
This compound hydrolyzes completely in water within minutes at 20 °C, yielding n-butylamine. oecd.org Therefore, the toxicity to aquatic species is often assessed based on the effects of its degradation product, n-butylamine. oecd.org
Studies on the toxicity of n-butylamine to aquatic species have provided the following effect values:
Fish: The 96-hour LC50 for Menidia beryllina is 24 mg/l based on nominal concentrations. oecd.org Another study reported an LC0 of >= 100 mg/l for Brachydanio rerio after 96 hours in a static test, noting that the product may hydrolyze and the test result may be partially due to degradation products. lifespecialtycoatings.comthermofisher.com
Daphnia: The 24-hour EC50 for Daphnia magna is 43 mg/l based on nominal concentrations. oecd.org An EC0 of >= 100 mg/l for Daphnia magna after 48 hours in a static test has also been reported, with similar considerations regarding hydrolysis and degradation products. lifespecialtycoatings.com
Algae: The 8-day EC50 for Microcystis aeruginosa is > 0.14 mg/l (biomass at test end). oecd.org A QSAR estimation for n-butylamine calculated a 96-hour EC50 of 9.0 mg/l for green algae. oecd.org
Protozoa: Toxicity tests with the protozoa Tetrahymena pyriformis showed an EC50 of 11 mg/l after 12 hours and 12 mg/l after 36 hours. oecd.org
Based on the lowest available effect concentration for aquatic species, specifically the 8-day EC50 of > 0.14 mg/l for Microcystis aeruginosa, a Predicted No-Effect Concentration (PNEC) for aquatic environments (PNECaqua) was estimated to be > 0.14 µg/l, applying an assessment factor of 1000. oecd.org Considering the lowest value for fish (Menidia beryllina) at 24 mg/l with the same assessment factor, the PNECaqua is predicted to be in a certain range. oecd.org
An accidental release of n-butyl isocyanate in liquid form may pose a slight danger to fish prior to hydrolysis. lanxess.com
Here is a summary of aquatic toxicity data:
| Organism | Endpoint | Concentration (mg/l) | Exposure Time | Notes | Source |
| Menidia beryllina | 96 h-LC50 | 24 | 96 hours | Based on nominal concentrations of n-butylamine | oecd.org |
| Brachydanio rerio | 96 h-LC0 | >= 100 | 96 hours | Static test, may be due to degradation products, low solubility | lifespecialtycoatings.comthermofisher.com |
| Daphnia magna | 24 h-EC50 | 43 | 24 hours | Based on nominal concentrations of n-butylamine | oecd.org |
| Daphnia magna | 48 h-EC0 | >= 100 | 48 hours | Static test, may be due to degradation products, low solubility | lifespecialtycoatings.com |
| Microcystis aeruginosa | 8 d-EC50 | > 0.14 | 8 days | Biomass at test end, non-standard organism | oecd.org |
| Green Algae (QSAR) | 96 h-EC50 | 9.0 | 96 hours | QSAR estimation for n-butylamine | oecd.org |
| Tetrahymena pyriformis | 12 h-EC50 | 11 | 12 hours | Protozoa | oecd.org |
| Tetrahymena pyriformis | 36 h-EC50 | 12 | 36 hours | Protozoa | oecd.org |
| Pseudomonas putida | 16 h-EC3 | 65 | 16 hours | Bacteria, based on nominal concentrations of n-butylamine | oecd.org |
| Entosiphon sulcatum | 72 h-EC5 | 8.8 | 72 hours | Protozoa, based on nominal concentrations of n-butylamine | oecd.org |
Terrestrial Interactions:
Research on the terrestrial toxicity of this compound is less extensive than aquatic studies, and some findings are related to its formation as a degradation product of other substances, such as the fungicide benomyl (B1667996).
Phytotoxicity: this compound has been reported to be phytotoxic to Boston fern and can cause chlorosis and brown spots in cucumber leaves. ashs.orgeuropa.eu In moistened formulations of benomyl, a volatile substance, likely this compound, was found to be toxic to cucumber roots. ashs.org Studies evaluating the phytotoxicity of benomyl degradation products, including this compound and dibutylurea, noted that dibutylurea was detected in extracts of treated plants. europa.eu However, it was not definitively determined whether the observed plant phytotoxicity was solely due to n-butyl isocyanate or a combination with its hydrolysis products like dibutylurea or butylamine (B146782). europa.eu Observations in fern (Nephrolepis exaltata) and cucumber (Cucumis sativus L.) plants treated with a substance that could degrade to this compound showed brown spots on fern leaves after 24 hours, leading to the death of the ferns by 72 hours. europa.eu Cucumber plants exhibited spotted browning of cotyledons followed by browning of guttation water within 24 hours, progressing to browning by 72 hours. europa.eu
Earthworm Toxicity: One study concluded that n-butyl isocyanate formed in situ had little or no toxic effect on the earthworm Lumbricus terrestris. oecd.org This was assessed by measuring mortality in earthworms force-fed fungicides (benomyl and carbendazim) where benomyl is postulated to degrade to n-butyl isocyanate and carbendazim (B180503), while carbendazim degradation does not yield n-butyl isocyanate. oecd.org The World Health Organization (WHO) IRIS database also indicates that this compound is toxic to earthworms. who.int
Here is a summary of terrestrial toxicity data:
| Organism | Endpoint/Effect | Notes | Source |
| Boston fern | Phytotoxicity (chlorosis, brown spots) | ashs.orgeuropa.eu | |
| Cucumber leaves | Phytotoxicity (chlorosis, brown spots) | ashs.orgeuropa.eu | |
| Cucumber roots | Toxicity (volatile substance, likely BIC) | Observed in studies involving benomyl degradation | ashs.org |
| Fern (Nephrolepis exaltata) | Brown spots (24h), death (72h) | Observed with a substance that could degrade to BIC | europa.eu |
| Cucumber (Cucumis sativus L.) | Spotted browning of cotyledons (24h), browning (72h) | Observed with a substance that could degrade to BIC | europa.eu |
| Lumbricus terrestris (Earthworm) | Little or no toxic effect (when formed in situ) | Assessed via feeding studies with benomyl and carbendazim | oecd.org |
| Earthworms | Toxic | Indicated in WHO IRIS database | who.int |
Environmental Fate and Degradation Pathways of Butyl Isocyanate
Atmospheric Degradation Processes
If released to the air, butyl isocyanate is expected to exist solely as a vapor in the atmosphere due to its vapor pressure of 17.6 mm Hg at 25 °C. nih.govechemi.com
Reaction with Atmospheric Hydroxyl Radicals
Vapor-phase this compound is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals. nih.govechemi.comnih.gov The half-life for this reaction in air is estimated to be about 4 days. oecd.orgoecd.orgnih.govechemi.comnih.gov This half-life is calculated from an estimated rate constant of 3.9X10⁻¹² cu cm/molecule-sec at 25 °C. echemi.comnih.gov
Aquatic and Soil Fate Processes
In moist environmental compartments like water and soil, hydrolysis is the dominant fate process for this compound. nih.govechemi.comnih.gov
Hydrolytic Degradation in Moist Environments
Isocyanates, including this compound, undergo rapid hydrolysis under environmental conditions. nih.govechemi.comnih.gov This hydrolysis is a significant degradation pathway in moist soil and water, with half-lives typically less than 10 minutes. nih.govechemi.comnih.gov this compound hydrolyzes completely in water within a few minutes at 20 °C, forming n-butylamine. oecd.orgoecd.org The reaction with water yields an unstable carbamate (B1207046) which then undergoes decarboxylation to form carbon dioxide and the corresponding amine. echemi.com The amine can subsequently react with isocyanate to form a symmetrically disubstituted urea (B33335). echemi.com
Biodegradation Potential in Environmental Compartments
This compound and its degradation product, n-butylamine, are considered readily biodegradable. oecd.orgoecd.org In an aquatic test on aerobic ready biodegradability, 62% biodegradation related to theoretical oxygen demand (ThOD) was reported after 20 days for this compound. oecd.org For n-butylamine, 85% biodegradation was observed after 14 days in a comparable test system. oecd.orgoecd.org In soil, a DT90 (time for 90% degradation) of less than 1 day was determined for this compound in four different soil types under varying moisture, texture, organic carbon content, and pH conditions. oecd.orgoecd.org After 4 days, this compound was completely removed from the soil. oecd.orgoecd.org However, due to rapid hydrolysis, biodegradation is not expected to compete with hydrolysis as a primary fate process in moist soil and water. nih.govechemi.comnih.gov
Data Table: Biodegradation of this compound and n-Butylamine
| Substance | Environmental Compartment | Test Type | Time Period | Biodegradation (%) |
| This compound | Water | Aerobic Ready Biodegradability (OECD TG 301D comparable) | 20 days | 62 (related to ThOD) oecd.org |
| n-Butylamine | Water | Aerobic Ready Biodegradability (OECD TG 301C comparable) | 14 days | 85 oecd.orgoecd.org |
| This compound | Soil | Various | < 1 day (DT90), 4 days (complete removal) | - oecd.orgoecd.org |
Volatilization from Environmental Surfaces
Based on its vapor pressure, this compound is expected to volatilize from dry soil surfaces. nih.govechemi.com However, volatilization from moist soil and water surfaces is not expected to be a significant removal process because hydrolysis occurs much more rapidly. nih.govechemi.com The calculated Henry's Law constant for n-butyl isocyanate is 220 Pa m³/mol at 25 °C, which suggests a high potential for volatilization from surface waters. oecd.org Nevertheless, the rapid hydrolysis in water means volatilization will not be an important fate process in aquatic environments. oecd.org
Advanced Characterization and Computational Studies of Butyl Isocyanate
Spectroscopic Techniques for Reaction Monitoring and Product Analysis
Spectroscopic methods are powerful tools for elucidating the structure of molecules and monitoring chemical processes in real-time. They provide valuable information about functional groups, molecular vibrations, and fragmentation patterns.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a widely used technique for determining the structure and purity of organic compounds. It provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of their nuclei. NMR spectroscopy, including 1H-NMR and 13C-NMR, is routinely applied to characterize isocyanates and monitor reactions involving them. nih.govresearchgate.netrsc.orgacs.org
For instance, 1H NMR has been used to assess the success of functionalization reactions involving butyl isocyanate, such as the modification of hydroxyl end groups in polymers. rsc.org Time-resolved 2D NMR techniques have also been explored for monitoring complex reacting mixtures, offering potential for gaining kinetic and mechanistic insights into reactions involving compounds like this compound with alcohols. researchgate.net NMR signals are assigned based on chemical shifts, coupling constants, and integrals. rsc.org
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that result in a net change in dipole moment. wiley.comcopbela.org Raman spectroscopy, on the other hand, measures the scattering of light by molecular vibrations that cause a change in bond polarizability. wiley.comhoriba.comnicoletcz.cz
Isocyanates are characterized by a strong absorption band in the IR spectrum in the region of 2300-2200 cm-1, specifically around 2275-2240 cm-1, corresponding to the stretching vibration of the N=C=O functional group. nih.govcopbela.orglibretexts.orgresearchgate.net This characteristic band is crucial for identifying the presence of isocyanate groups and monitoring their consumption during reactions, such as urethane (B1682113) formation. researchgate.netexcli.de Raman spectroscopy also provides information about molecular structure, with characteristic bands for functional groups and molecular backbones. nicoletcz.cz Bands characteristic for N=C=O stretching vibrations can be observed in Raman spectra as well. researchgate.net
Mass Spectrometry (MS) for Identification of Reaction Products and Metabolites
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of compounds. This technique is invaluable for identifying reaction products, impurities, and metabolites. uni.luuni.lu
Mass spectrometry, often coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used for the analysis of isocyanates and their derivatives. diva-portal.orgresearchgate.netresearchgate.net For example, GC-MS has been used to detect n-butyl isocyanate in volatile flavor compounds. nih.gov LC-MS and tandem mass spectrometry (MS/MS) with techniques like multiple-reaction monitoring (MRM) are employed for sensitive and selective quantification of isocyanates and their derivatives, including those formed by derivatization with reagents like di-n-butylamine (DBA). diva-portal.orgresearchgate.netsjweh.fi This is particularly useful for monitoring occupational exposure to isocyanates by analyzing their derivatives. diva-portal.orgresearchgate.net MS can also be used to study the fragmentation pathways of isocyanates. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) in Related Isocyanate Systems
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that analyzes the elemental composition and chemical state of the topmost layers of a material. wikipedia.org While less commonly applied directly to liquid this compound, XPS is a valuable tool for studying the surface chemistry of materials derived from or interacting with isocyanates, such as polyurethanes and isocyanate-metal interfaces. surrey.ac.ukserdp-estcp.milresearchgate.net
XPS can identify the elements present on a surface and provide information about their bonding environments. wikipedia.org For example, the N1s core level spectrum in XPS can provide insights into the chemical state of nitrogen atoms in isocyanate-based materials, such as the nitrogen in urethane linkages. researchgate.net XPS has been used to study the interaction between polymeric methylene (B1212753) diphenyl diisocyanate (PMDI) and different metal substrates, helping to understand interfacial chemistry and adhesion. surrey.ac.uk It is also applied in the characterization of coatings and polymers containing isocyanate-derived structures. serdp-estcp.milresearchgate.net
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating components in a mixture, allowing for the analysis and quantification of individual compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for separating, identifying, and quantifying each component in a mixture. It is widely applied in the analysis of organic compounds, including isocyanates and their reaction products. uni.luuni.lu
HPLC is frequently used to determine the purity of this compound and to assess the yield of reactions in which it is either a reactant or a product. researchgate.netbutlerov.comgoogle.comgoogle.com For example, HPLC with UV and mass detectors has been used to analyze the substances obtained from the thermolysis of N-n-butylcarbamate to produce n-butyl isocyanate, allowing for the estimation of the target product's yield and the analysis of by-products. researchgate.netbutlerov.com HPLC is also employed in the analysis of isocyanate derivatives, often after derivatization with a suitable reagent, for quantification purposes. diva-portal.orgresearchgate.netiteh.aiiteh.ai The purity of this compound products prepared by various methods can be assessed by HPLC, with reported purities exceeding 99.0%. google.comgoogle.com
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile compounds in a mixture. In the context of this compound, GC, often coupled with mass spectrometry (GC-MS), is employed to identify and quantify volatile products. This is particularly relevant for analyzing degradation products or reaction byproducts involving this compound.
For instance, thermal desorption gas chromatography-mass spectrometry has been used to analyze volatile organic compounds (VOCs) in air samples where this compound was identified as a hydrolyzed product of the fungicide benomyl (B1667996). nih.gov This analysis was crucial in determining the cause of ocular irritation among workers, highlighting the utility of GC-MS in identifying volatile degradation products. nih.gov
GC has also been used to study the hydrolysis kinetics of n-butyl isocyanate by following the formation of its hydrolysis product, N,N'-dibutylurea (DBU). oecd.org The kinetics curve for DBU generation in water, as observed by GC, fits a first-order rate equation. oecd.org
In broader applications, GC-MS is a standard method for analyzing volatile flavor compounds, including various isothiocyanates (structurally related to isocyanates), in food products like mustard paste. mdpi.com This demonstrates the general applicability of GC-MS in identifying and quantifying volatile organic compounds in complex matrices.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques provide powerful tools to investigate the properties and reactivity of molecules like this compound at a theoretical level, complementing experimental studies. These methods can offer insights into reaction mechanisms, transition states, phase behavior, and molecular properties.
Quantum Mechanical (QM) Studies of Reaction Mechanisms and Transition States
Quantum Mechanical (QM) studies are essential for understanding the electronic structure of molecules and the energy changes that occur during chemical reactions. For isocyanates, QM calculations are used to explore reaction mechanisms and identify transition states, which represent the highest energy point along a reaction pathway.
Studies on the reaction of isocyanates with other molecules, such as water, alcohols, and amines, are of significant industrial importance, particularly in the development of polyurethanes. chemrxiv.org High-level ab initio computations have been used to study the reaction between isocyanic acid (HNCO) and water, a model for isocyanate hydrolysis. These studies predict reaction pathways and energy barriers for the formation of carbamate (B1207046) and imidic acid through concerted mechanisms involving transition states. chemrxiv.org
QM calculations have also been applied to study the reaction of phenyl isocyanate with methanol (B129727) associates, investigating the addition at the C=N bond. researchgate.net These studies have shown that reactions can proceed through late asymmetric cyclic transition states, and the energy barrier can decrease with an increasing degree of alcohol association. researchgate.net
Furthermore, QM calculations can help explain the differences in reactivity between different isocyanate groups within a molecule, such as the para versus ortho isocyanate moieties in methylene diphenyl diisocyanate (MDI). High-level quantum chemical calculations have been used to calculate partial positive charges on the carbonyl carbon atom, which correlate with the observed reactivity differences. researchgate.net
While direct QM studies specifically on this compound reaction mechanisms were not prominently found in the search results, the principles and methodologies applied to other isocyanates are directly transferable and form the basis for understanding this compound reactivity at a fundamental level.
Molecular Dynamics (MD) Simulations for Phase Behavior and Interactions
Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time. These simulations are valuable for studying the phase behavior of substances and the interactions between molecules.
For isocyanates, MD simulations are used to investigate properties like viscosity, density, and vapor-liquid equilibrium. researchgate.netnsf.govnih.gov Accurate MD simulations rely on appropriate force fields that describe the interactions between atoms. nsf.gov
Studies have utilized MD simulations to model the vapor-liquid equilibrium for a family of linear mono-isocyanates, including methyl, ethyl, and butyl isocyanates. nsf.govnih.gov These simulations, using specific force fields like the TraPPE-based force field and the GAFF-IC force field, have shown good performance in modeling the phase behavior of these compounds. nsf.govnih.gov
MD simulations can also provide insights into how molecular structure influences macroscopic properties, such as the relationship between molecular structure and viscosity in isocyanate-based liquids. researchgate.net
Development and Validation of Force Fields for Isocyanate Systems
The accuracy of MD simulations critically depends on the quality of the force fields used to describe inter- and intramolecular interactions. Developing and validating accurate force fields for isocyanate systems is an active area of research.
General purpose force fields, initially developed for other types of organic compounds, have been shown to have limitations in accurately describing the properties of isocyanates. researchgate.netnsf.govmdpi.com Specifically, force fields like GAFF have been reported to systematically overestimate densities, viscosities, and enthalpies of vaporization for isocyanates due to a poor description of intermolecular interactions. researchgate.netnsf.gov
To address this, new force field parameter sets specifically for isocyanate-based molecular liquids have been developed and validated. researchgate.netnsf.gov For example, the GAFF-IC force field, based on the GAFF force field but with re-parameterized parameters for the isocyanate group, has been introduced to improve predictions of physical properties like vaporization enthalpies, densities, and viscosities of isocyanates. researchgate.net Validation involves comparing simulation results obtained with the new force field against available experimental data. researchgate.net
Another approach involves developing united-atom force fields, such as a TraPPE-based force field, to model the vapor-liquid phase behavior of isocyanates. nsf.govnih.gov Comparisons between different force fields, like TraPPE, GAFF-UA, and GAFF-IC, have been made to assess their performance in predicting properties such as liquid densities. nsf.gov
The development and validation of force fields often involve comparing predicted properties with experimental values and refining the parameters to achieve better agreement. researchgate.netnsf.govrsc.org Quantum mechanical calculations can also be used to derive parameters for force fields. rsc.orgunipi.it
Prediction of Molecular Properties and Reactivity Profiles
Computational chemistry techniques are widely used to predict various molecular properties and reactivity profiles of chemical compounds, including isocyanates. These predictions can complement or guide experimental investigations.
Properties that can be predicted using computational methods include 3D molecular geometries, conformational distributions, absolute and relative free energies of reactions, electronic properties (such as charge distribution and molecular orbitals), and spectroscopic properties. jstar-research.comwalshmedicalmedia.com
For isocyanates, computational methods can predict reaction pathways, activation energies, and site reactivity, providing insights into reaction kinetics, transition states, and product distributions. researchgate.netjstar-research.com This is particularly useful for understanding the factors that influence the reactivity of the isocyanate group with different nucleophiles, such as alcohols, amines, and water. diva-portal.orgutwente.nl
Computational studies can also help in rationalizing experimental observations and identifying improved strategies for chemical synthesis. jstar-research.com For instance, computational insights into reaction mechanisms can guide the development of new synthetic methods. rsc.org
While specific computational predictions for all properties of this compound were not exhaustively detailed in the search results, the general capabilities of computational chemistry described are applicable to this compound. The ability to predict properties and reactivity profiles is a key aspect of utilizing computational methods in the study of isocyanate chemistry.
Q & A
Q. Table 1: Key Characterization Parameters
| Technique | Target Signal | Purpose |
|---|---|---|
| FTIR | 2270 cm⁻¹ | NCO group confirmation |
| ¹H NMR | δ 3.2–3.4 (t, CH₂-N) | Butyl chain alignment |
| GC-FID | Retention time ~8.2 min | Purity assessment |
Basic: What analytical techniques are recommended for quantifying this compound in reaction mixtures?
Methodological Answer:
- HPLC with UV detection : Effective for quantifying residual isocyanate in pharmaceutical intermediates. Use a C18 column with acetonitrile/water mobile phase (λ = 240 nm) .
- XAD7 Sorbent Tubes : Coupled with HPLC for workplace air monitoring. Note: XAD7/HPLC yields 2–4× higher concentrations than older methods at <20 ppb .
- FTIR Kinetics : Track NCO group depletion during urethane formation (e.g., reactions with polyols or butyl alcohols) .
Advanced: How can researchers resolve contradictions in isocyanate concentration data from different analytical methods?
Methodological Answer:
Discrepancies often arise from method sensitivity (e.g., XAD7/HPLC vs. older colorimetric assays). To address:
Calibration Standards : Prepare fresh isocyanate solutions in anhydrous solvents to prevent hydrolysis.
Method Validation : Compare results across techniques using spiked samples. For example, at 20 ppb, XAD7/HPLC detects 40% higher levels than colorimetry due to hydrolysis interference .
Contextual Reporting : Specify method limitations (e.g., XAD7’s superiority in low-concentration environments).
Advanced: How to design experiments evaluating butyl-based materials for isocyanate permeation resistance?
Methodological Answer:
- Experimental Setup : Use a permeation panel (e.g., Panel II) to simulate spray-coating conditions. Key parameters:
- Material Thickness : Test 5-mil latex/nitrile vs. 13-mil butyl .
- Detection : Collect permeate in ethanolamine-derivatizing solution; quantify via HPLC.
- Results : Butyl (0.33 mm) shows no permeation, while latex/nitrile exhibit rapid breakthrough (<30 min).
Q. Table 2: Permeation Performance
| Material | Thickness (mm) | Permeation Rate (µg/cm²/min) | Breakthrough Time |
|---|---|---|---|
| Latex | 0.13 | 4.2 ± 0.8 | 15–20 min |
| Nitrile | 0.13 | 3.1 ± 0.6 | 25–30 min |
| Butyl | 0.33 | ND | >240 min |
| ND = Not detected |
Advanced: How to optimize kinetic studies of this compound reactions with alcohols/polyols?
Methodological Answer:
- Catalyst Selection : Use dibutyltin dilaurate (DBTDL) at 120–500 ppmw to accelerate urethane formation .
- Solvent Choice : Non-polar solvents (e.g., naphtha) minimize side reactions.
- FTIR Monitoring : Track NCO peak area reduction at 10-min intervals. Apply pseudo-first-order kinetics with [NCO]/[OH] = 1 .
- Mitigating Side Reactions : Pre-dry solvents (molecular sieves) to reduce water-induced trimerization .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Butyl gloves (≥13 mil), respirators with organic vapor cartridges, and full-body suits.
- Ventilation : Conduct reactions in fume hoods with negative pressure.
- Spill Management : Neutralize spills with aqueous ethanolamine (1:10 v/v) to form non-volatile urea derivatives .
Advanced: How to assess developmental toxicity of this compound in model organisms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
